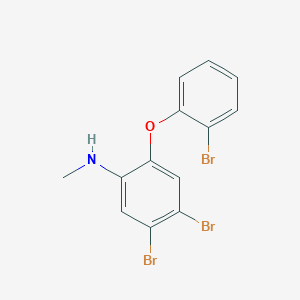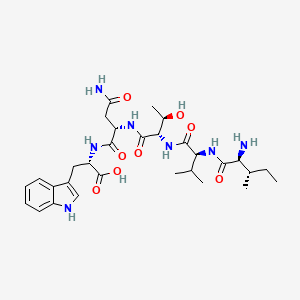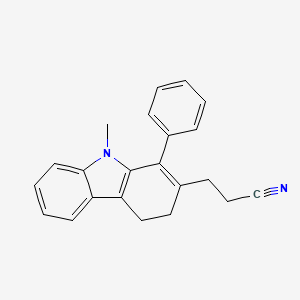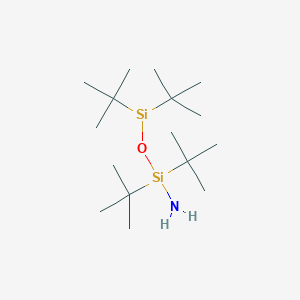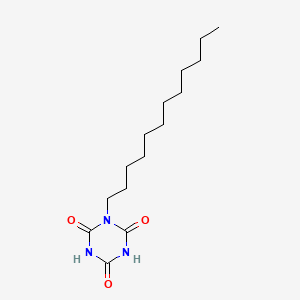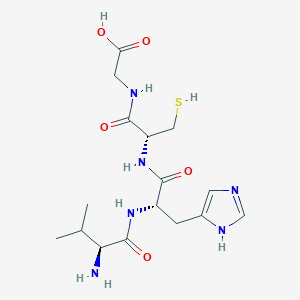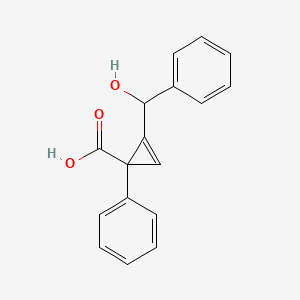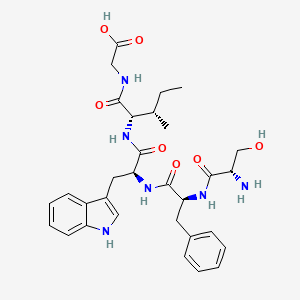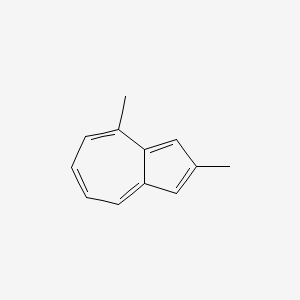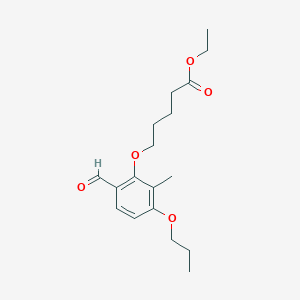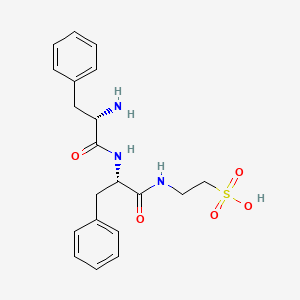![molecular formula C12H17NO3 B14218377 N-[(2R)-2-Hydroxy-2-(4-hydroxyphenyl)ethyl]butanamide CAS No. 831171-99-4](/img/structure/B14218377.png)
N-[(2R)-2-Hydroxy-2-(4-hydroxyphenyl)ethyl]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2R)-2-Hydroxy-2-(4-hydroxyphenyl)ethyl]butanamide is an organic compound with the molecular formula C12H17NO3. It belongs to the class of alkylglucosinolates and is characterized by the presence of a hydroxyphenyl group and a butanamide moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2R)-2-Hydroxy-2-(4-hydroxyphenyl)ethyl]butanamide typically involves the reaction of 4-hydroxyphenylacetic acid with butanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[(2R)-2-Hydroxy-2-(4-hydroxyphenyl)ethyl]butanamide undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amide group can be reduced to form amines.
Substitution: The hydroxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-[(2R)-2-Hydroxy-2-(4-hydroxyphenyl)ethyl]butanamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential role in metabolic pathways.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[(2R)-2-Hydroxy-2-(4-hydroxyphenyl)ethyl]butanamide involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or modulator, affecting various biochemical processes. The hydroxyphenyl group plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- N-[(2R)-2-Hydroxy-2-(4-hydroxyphenyl)ethyl]acetamide
- N-[(2R)-2-Hydroxy-2-(4-hydroxyphenyl)ethyl]propionamide
- N-[(2R)-2-Hydroxy-2-(4-hydroxyphenyl)ethyl]isobutyramide
Uniqueness
N-[(2R)-2-Hydroxy-2-(4-hydroxyphenyl)ethyl]butanamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
Properties
CAS No. |
831171-99-4 |
|---|---|
Molecular Formula |
C12H17NO3 |
Molecular Weight |
223.27 g/mol |
IUPAC Name |
N-[(2R)-2-hydroxy-2-(4-hydroxyphenyl)ethyl]butanamide |
InChI |
InChI=1S/C12H17NO3/c1-2-3-12(16)13-8-11(15)9-4-6-10(14)7-5-9/h4-7,11,14-15H,2-3,8H2,1H3,(H,13,16)/t11-/m0/s1 |
InChI Key |
SOXMXHQFLWKBEP-NSHDSACASA-N |
Isomeric SMILES |
CCCC(=O)NC[C@@H](C1=CC=C(C=C1)O)O |
Canonical SMILES |
CCCC(=O)NCC(C1=CC=C(C=C1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


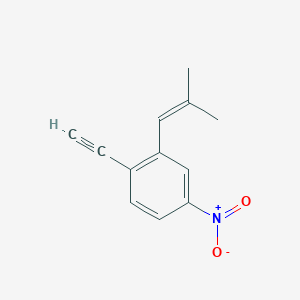
![1H-Indole, 3-[[4-(2,3-dichlorophenyl)-1-piperidinyl]methyl]-2-phenyl-](/img/structure/B14218298.png)
